molecular formula C11H9F3N2O B8606815 3-methyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol

3-methyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol

Cat. No.: B8606815
M. Wt: 242.20 g/mol
InChI Key: RGCDNOLOUVIMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is a useful research compound. Its molecular formula is C11H9F3N2O and its molecular weight is 242.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

3-methyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenol

InChI

InChI=1S/C11H9F3N2O/c1-7-4-9(17)2-3-10(7)16-6-8(5-15-16)11(12,13)14/h2-6,17H,1H3

InChI Key

RGCDNOLOUVIMAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C=C(C=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1-(4-methoxy-2-methylphenyl)-4-(trifluoromethyl)-1H-pyrazole (400 mg, 2 mmol) in dichloromethane (5 mL) was added boron tribromide (1 g, 6 mmol). The mixture was allowed to warm to room temperature and stir overnight. The reaction was quenched with methanol (2 mL), diluted with water (10 mL), and extracted with dichloromethane (3×10 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated to give 3-methyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol (390 mg, 99%) as a brown solid. 1H NMR (400 MHz, CDCl3, δ): 7.83 (s, 1H), 7.74 (s, 1H), 7.08 (d, J=8.4 Hz, 1H), 6.65 (s, 1H), 6.62 (d, J=8.4 Hz, 1H), 5.57 (s, 1H), 2.05 (s, 3H).
Name
1-(4-methoxy-2-methylphenyl)-4-(trifluoromethyl)-1H-pyrazole
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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